molecular formula C8H15ClO4S B15310027 2-(2-(Cyclopropylmethoxy)ethoxy)ethane-1-sulfonyl chloride

2-(2-(Cyclopropylmethoxy)ethoxy)ethane-1-sulfonyl chloride

Cat. No.: B15310027
M. Wt: 242.72 g/mol
InChI Key: AWFRVCUCBGODDK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Cyclopropylmethoxy)ethoxy)ethane-1-sulfonyl chloride typically involves the reaction of cyclopropylmethanol with ethylene oxide to form 2-(cyclopropylmethoxy)ethanol. This intermediate is then reacted with ethylene chlorohydrin to produce 2-(2-(cyclopropylmethoxy)ethoxy)ethanol. Finally, the sulfonyl chloride group is introduced using chlorosulfonic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. The process is optimized for large-scale synthesis, involving stringent quality control measures to maintain the compound’s integrity .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Cyclopropylmethoxy)ethoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Sulfonamides, sulfonate esters, and sulfonate salts.

    Oxidation Reactions: Sulfonic acids.

    Reduction Reactions: Sulfonamides.

Mechanism of Action

The mechanism of action of 2-(2-(Cyclopropylmethoxy)ethoxy)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form stable covalent bonds with various nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Cyclopropylmethoxy)ethoxy)ethane-1-sulfonyl chloride stands out due to its unique combination of reactivity and selectivity. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a versatile and valuable compound for research and industrial purposes .

Properties

Molecular Formula

C8H15ClO4S

Molecular Weight

242.72 g/mol

IUPAC Name

2-[2-(cyclopropylmethoxy)ethoxy]ethanesulfonyl chloride

InChI

InChI=1S/C8H15ClO4S/c9-14(10,11)6-5-12-3-4-13-7-8-1-2-8/h8H,1-7H2

InChI Key

AWFRVCUCBGODDK-UHFFFAOYSA-N

Canonical SMILES

C1CC1COCCOCCS(=O)(=O)Cl

Origin of Product

United States

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